molecular formula C₂₃H₁₇D₆ClFNO₅ B1141234 Elvitegravir-d6 (Major) CAS No. 1131640-69-1

Elvitegravir-d6 (Major)

Cat. No. B1141234
M. Wt: 453.91
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elvitegravir-d6 (Major) is an antiretroviral agent used in combination with other antiretrovirals for the treatment of HIV-1 infection in antiretroviral treatment-experienced adults . It is an inhibitor of human immunodeficiency virus type 1 integrase .


Synthesis Analysis

Elvitegravir and its eleven process-related impurities have been identified and their structural identification study has been carried out with the aid of 1H, 13C NMR, and ESI–LC–MS spectroscopic techniques .


Molecular Structure Analysis

The molecular formula of Elvitegravir-d6 (Major) is C23H17D6ClFNO5 . Its structural identification has been carried out with the aid of 1H, 13C NMR, and ESI–LC–MS spectroscopic techniques .


Chemical Reactions Analysis

Elvitegravir (ETV), drug substance, and its eleven process-related impurities have been identified and their structural identification study has been carried out with the aid of 1H, 13C NMR, and ESI–LC–MS spectroscopic techniques .


Physical And Chemical Properties Analysis

The molecular formula of Elvitegravir-d6 (Major) is C23H17D6ClFNO5 and the molecular weight is 453.91 .

Safety And Hazards

Elvitegravir-d6 (Major) may be harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure .

properties

IUPAC Name

6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/i3D3,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZYLCPPVHEVSV-KGFHUCQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1CC3=C(C(=CC=C3)Cl)F)C(=O)C(=CN2C(C(C)C)C([2H])([2H])O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 131698857

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elvitegravir-d6 (Major)
Reactant of Route 2
Elvitegravir-d6 (Major)
Reactant of Route 3
Elvitegravir-d6 (Major)
Reactant of Route 4
Reactant of Route 4
Elvitegravir-d6 (Major)
Reactant of Route 5
Reactant of Route 5
Elvitegravir-d6 (Major)
Reactant of Route 6
Elvitegravir-d6 (Major)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.